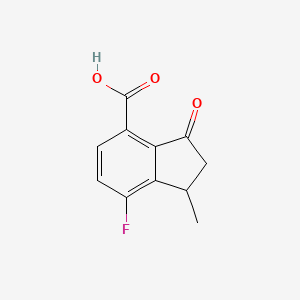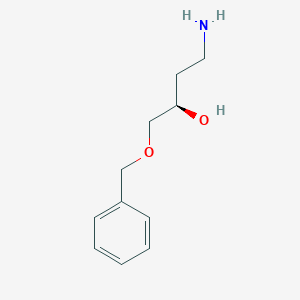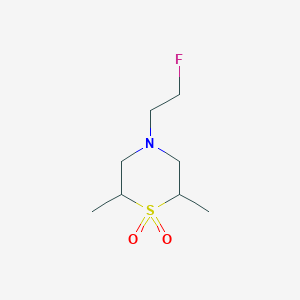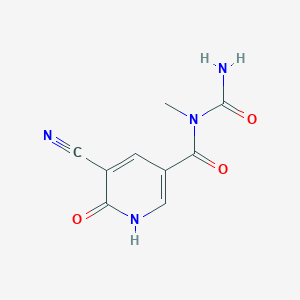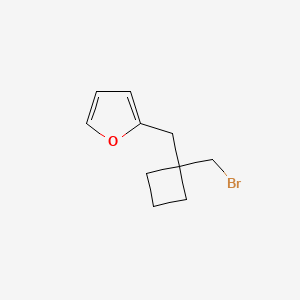
3-(Chloromethyl)-1-methoxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-1-methoxypentane is an organic compound that belongs to the class of chloromethyl ethers It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a pentane chain with a methoxy group (-OCH3) at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methoxypentane typically involves the chloromethylation of 1-methoxypentane. One common method is the reaction of 1-methoxypentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction proceeds under acidic conditions, where the formaldehyde acts as the source of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of microwave irradiation has also been explored to enhance the reaction rate and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-1-methoxypentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 3-(hydroxymethyl)-1-methoxypentane, 3-(alkoxymethyl)-1-methoxypentane, and 3-(aminomethyl)-1-methoxypentane.
Oxidation: Products include 3-(formyl)-1-methoxypentane and 3-(carboxy)-1-methoxypentane.
Reduction: The major product is 3-(methyl)-1-methoxypentane.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-1-methoxypentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-1-methoxypentane primarily involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, which can result in various chemical transformations. The methoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-1-methoxyhexane: Similar structure but with an additional carbon in the chain.
3-(Chloromethyl)-1-methoxybutane: Similar structure but with one less carbon in the chain.
3-(Chloromethyl)-1-ethoxypentane: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
3-(Chloromethyl)-1-methoxypentane is unique due to its specific combination of a chloromethyl group and a methoxy group on a pentane chain. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
Molekularformel |
C7H15ClO |
|---|---|
Molekulargewicht |
150.64 g/mol |
IUPAC-Name |
3-(chloromethyl)-1-methoxypentane |
InChI |
InChI=1S/C7H15ClO/c1-3-7(6-8)4-5-9-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
FKESDTPOOXMARN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCOC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)
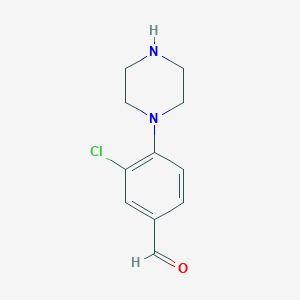
![1-[(1-tert-Butyl-1H-pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13197514.png)



![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
